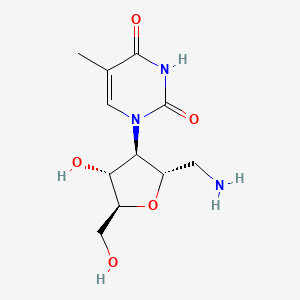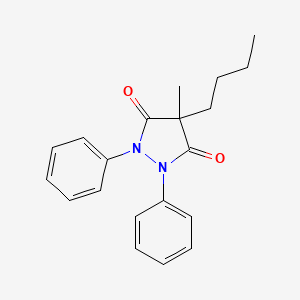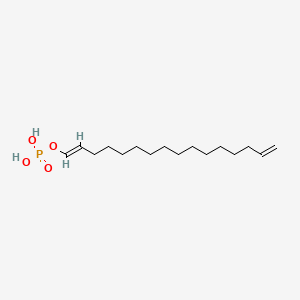
Einecs 265-486-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 265-486-0, also known as Distillates (petroleum), hydrotreated light, is a complex combination of hydrocarbons obtained by treating a petroleum fraction with hydrogen in the presence of a catalyst. This compound is primarily composed of hydrocarbons with carbon numbers predominantly in the range of C9 through C16. It is commonly used in various industrial applications due to its solvent properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Einecs 265-486-0 involves the hydroprocessing of petroleum fractions. This process includes:
Hydrotreating: The petroleum fraction is treated with hydrogen gas in the presence of a catalyst, typically a metal such as nickel or molybdenum.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar hydrotreating process. The petroleum feedstock is continuously fed into a reactor where it undergoes hydrotreating. The treated product is then separated into different fractions based on boiling points, with the desired fraction being collected and further refined if necessary .
Chemical Reactions Analysis
Types of Reactions
Einecs 265-486-0 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the hydrocarbons, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically resulting in the formation of alkanes or alkenes.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or air, and catalysts such as cobalt or manganese salts. Conditions typically involve moderate temperatures (100-200°C).
Reduction: Common reagents include hydrogen gas and catalysts such as palladium or platinum. Conditions typically involve high temperatures (200-300°C) and pressures.
Substitution: Common reagents include halogens (chlorine, bromine) and catalysts such as iron or aluminum chloride.
Major Products Formed
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
Einecs 265-486-0 has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent in various chemical reactions and processes.
Biology: Employed in the extraction and purification of biological molecules.
Medicine: Utilized in the formulation of pharmaceutical products.
Industry: Used in the production of paints, coatings, and cleaning agents.
Mechanism of Action
The mechanism of action of Einecs 265-486-0 primarily involves its solvent properties. It can dissolve a wide range of organic compounds, making it useful in various applications. The molecular targets and pathways involved include the disruption of intermolecular forces in solutes, leading to their dissolution .
Comparison with Similar Compounds
Similar Compounds
Einecs 265-149-8: Distillates (petroleum), hydrotreated light naphthenic.
Einecs 265-169-7: Distillates (petroleum), solvent-dewaxed heavy paraffinic.
Uniqueness
Einecs 265-486-0 is unique due to its specific carbon number range (C9-C16) and its balanced composition of paraffins, naphthenes, and aromatics. This composition provides it with a distinct set of physical and chemical properties, making it suitable for a wide range of applications .
Properties
CAS No. |
65122-28-3 |
|---|---|
Molecular Formula |
C16H31O4P |
Molecular Weight |
318.39 g/mol |
IUPAC Name |
[(1E)-hexadeca-1,15-dienyl] dihydrogen phosphate |
InChI |
InChI=1S/C16H31O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19/h2,15-16H,1,3-14H2,(H2,17,18,19)/b16-15+ |
InChI Key |
LGLHDPQNKALVEX-FOCLMDBBSA-N |
Isomeric SMILES |
C=CCCCCCCCCCCCC/C=C/OP(=O)(O)O |
Canonical SMILES |
C=CCCCCCCCCCCCCC=COP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


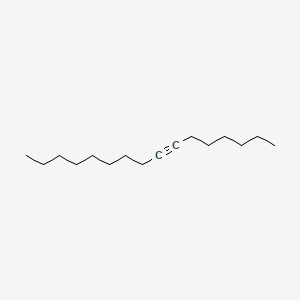
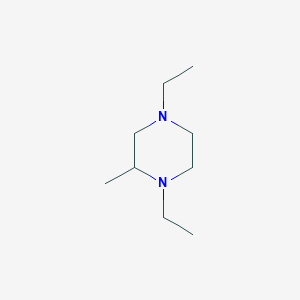
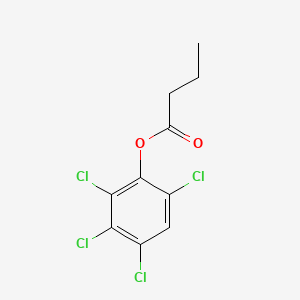
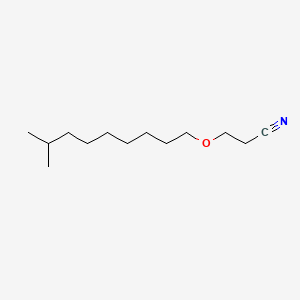
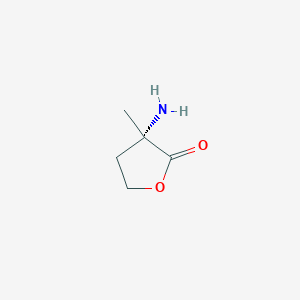
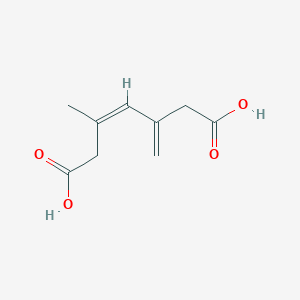
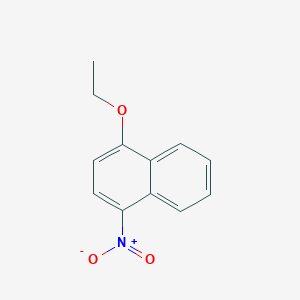
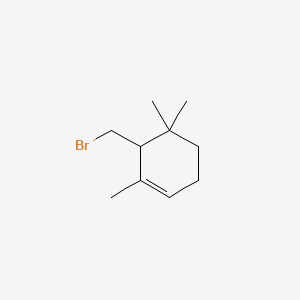


![[2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate](/img/structure/B13779975.png)
![3-[(E)-prop-1-enyl]-1H-benzimidazol-2-one](/img/structure/B13779986.png)
